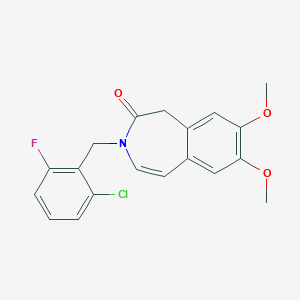

3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

説明

This compound is a substituted benzazepinone derivative characterized by a 2-chloro-6-fluorobenzyl moiety at the 3-position of the benzazepinone core. The benzazepinone scaffold (7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one) is a critical intermediate in synthesizing Ivabradine, a selective If channel inhibitor used to treat chronic angina (). The addition of the 2-chloro-6-fluorobenzyl group introduces steric and electronic modifications that likely alter pharmacological activity, solubility, and metabolic stability compared to unsubstituted analogs. Its synthesis involves functionalization of the benzazepinone core via alkylation or coupling reactions ().

特性

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO3/c1-24-17-8-12-6-7-22(11-14-15(20)4-3-5-16(14)21)19(23)10-13(12)9-18(17)25-2/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINMSMYTSOKQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C=CC=C3Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a member of the benzazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C18H20ClFNO3

- Molecular Weight : 361.8 g/mol

- Structure : The compound features a benzazepine core with specific substitutions that influence its biological activity.

Cardiovascular Effects

Research indicates that derivatives of benzazepines, including the target compound, exhibit significant vasorelaxant and bradycardic activities. A study synthesized a series of 1,3-dihydro-2H-3-benzazepin-2-ones and evaluated their effects on heart rate and vascular tension. The results showed that many compounds reduced heart rate effectively, suggesting potential applications in treating cardiovascular disorders .

The mechanism underlying the cardiovascular effects is believed to involve modulation of calcium channels and adrenergic receptors. The presence of the piperazine moiety in related compounds has been linked to enhanced interaction with these targets, leading to improved pharmacological profiles .

Acetylcholinesterase Inhibition

Some studies have indicated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. This inhibition suggests that the compound may also contribute to neuroprotective effects, although specific data on this compound's AChE inhibitory activity is limited .

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar benzazepine compounds in animal models. For instance:

- Study on Hypertension : A study involving hypertensive rats showed that administration of related benzazepine derivatives led to significant reductions in blood pressure and heart rate. These effects were attributed to enhanced vasodilation and decreased cardiac output .

Clinical Implications

The potential implications for treating conditions such as hypertension and heart failure are substantial. Ongoing research is necessary to establish dosing regimens and long-term safety profiles.

Data Table: Summary of Biological Activities

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Benzazepinone Derivatives

- 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7): This unsubstituted benzazepinone is the parent compound and a key intermediate for Ivabradine. It lacks the 2-chloro-6-fluorobenzyl group, resulting in lower molecular weight (MW: 235.25 g/mol) and reduced lipophilicity (clogP ~1.2). Its primary role is as a synthetic precursor rather than a bioactive molecule ().

- It is used in further derivatization to attach pharmacophores ().

Benzyl-Substituted Analogs

- 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: While structurally distinct (xanthine core), this compound shares the 2-chloro-6-fluorobenzyl group. It was designed as a dual-target MAO-B inhibitor and A2A adenosine receptor antagonist for neurodegenerative diseases. The xanthine core confers different binding interactions compared to benzazepinones, but the shared substituent suggests similar metabolic challenges (e.g., CYP450 interactions) ().

Benzodiazepinone Derivatives

- 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): A benzodiazepine analog with a 2-chlorophenyl group, this compound exhibits GABAergic activity. The nitro group at the 7-position enhances its potency but increases photodegradation risks. Unlike the benzazepinone scaffold, the seven-membered diazepine ring in this class provides conformational flexibility for CNS receptor binding ().

Comparative Data Table

*Estimated using substituent contribution models.

Q & A

Q. How should researchers prioritize conflicting hypotheses about the compound’s mechanism of action in neurological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。